molecular formula C11H8ClN3O3 B8368448 2-Chloro-5-[(5-nitropyridin-2-yl)oxy]aniline

2-Chloro-5-[(5-nitropyridin-2-yl)oxy]aniline

Cat. No. B8368448
M. Wt: 265.65 g/mol
InChI Key: ZYXSLABCNTVITH-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of 2-chloro-5-nitropyridine (4.76 g, 30 mmol) and 3-amino-4-chlorophenol (4.31 g, 30 mmol) in N,N-dimethylformamide (15 mL) was added potassium carbonate (4.15 g, 30 mmol), and the mixture was stirred at room temperature for 16 hr. To the reaction mixture was added ethyl acetate (80 mL), and the mixture was washed successively with water (50 mL) and saturated brine (50 mL). The organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residual solid was recrystallized from ethyl acetate (15 mL)/n-hexane (15 mL), and the precipitated crystals were collected by filtration, washed with diisopropyl ether (20 mL), and dried under reduced pressure to give the title compound (6.74 g, 85%) as brown crystals.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[NH2:11][C:12]1[CH:13]=[C:14]([OH:19])[CH:15]=[CH:16][C:17]=1[Cl:18].C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>CN(C)C=O>[Cl:18][C:17]1[CH:16]=[CH:15][C:14]([O:19][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=2)=[CH:13][C:12]=1[NH2:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
4.31 g
Type
reactant
Smiles
NC=1C=C(C=CC1Cl)O
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed successively with water (50 mL) and saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallized from ethyl acetate (15 mL)/n-hexane (15 mL)
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether (20 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1)OC1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.74 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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